

# Application Notes and Protocols for IR-820

## Guided Photothermal Therapy

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### Compound of Interest

Compound Name: IR-820

Cat. No.: B15555252

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## Introduction

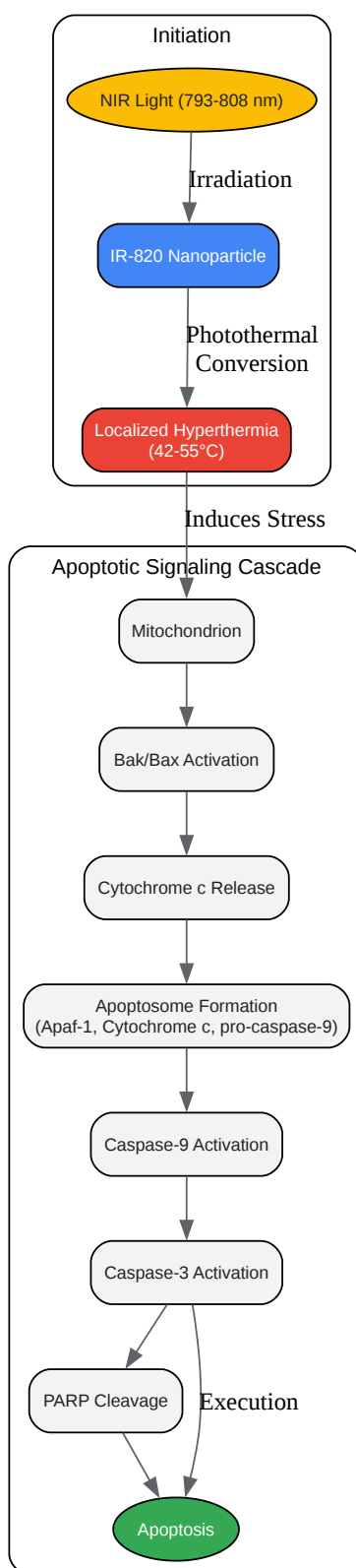
Photothermal therapy (PTT) is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing hyperthermia and subsequent cancer cell death. **IR-820**, a cyanine dye with strong absorbance in the NIR region, has emerged as a promising photothermal agent. Its encapsulation within nanoparticles enhances its stability, biocompatibility, and tumor accumulation via the enhanced permeability and retention (EPR) effect.<sup>[1][2]</sup> These application notes provide detailed protocols for the synthesis of **IR-820** loaded nanoparticles, as well as in vitro and in vivo photothermal therapy procedures.

## Mechanism of Action

**IR-820**-mediated photothermal therapy primarily induces apoptosis, a programmed cell death pathway, in cancer cells.<sup>[3][4]</sup> Upon NIR laser irradiation, **IR-820** rapidly converts light energy into heat, elevating the local temperature and triggering cellular stress. This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, involving the activation of pro-apoptotic proteins like Bak and Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.<sup>[5][6]</sup> Additionally, hyperthermia can influence other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway and the inhibition of DNA repair mechanisms like PARP1, further contributing to apoptosis.<sup>[1][7]</sup> Furthermore, under specific conditions, PTT can

induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs).[\[8\]](#)[\[9\]](#)

## Signaling Pathway for PTT-Induced Apoptosis



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Caption: PTT-induced intrinsic apoptosis pathway.

## Data Summary

**Table 1: Physicochemical and Photothermal Properties of IR-820 Formulations**

Formulation	Hydrodynamic Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Loading Capacity (%)	Photothermal Conversion Efficiency (η)	Reference
IR-820 (free)	-	-	-	-	32.74%	<a href="#">[8]</a>
IR-820-PLGA NPs	103 ± 8	0.163 ± 0.031	90%	18%	-	<a href="#">[1]</a> <a href="#">[5]</a>
PpIX-IR-820@Lipo NPs	~380	-	-	-	25.23%	<a href="#">[10]</a>
IC/IR820 NPs	~120.9	-	-	-	29.2%	<a href="#">[11]</a>

**Table 2: In Vitro Photothermal Therapy Parameters and Efficacy**

Cell Line	Formula tion	IR-820 Concentration	Laser Wave length (nm)	Laser Power Density (W/cm <sup>2</sup> )	Irradiation Time (min)	Cell Viability Reduction	Reference
MDA-MB-231	IR-820-PLGA NPs	35 µM	808	1.5	5	Significant reduction	[1]
MCF-7	IR-820 PLGA NPs	20 µM	808	14.1	0.5	~52% apoptosis	[3][5]
HeLa	IR-820@PS MA NPs	-	793	-	-	73.3% PTT efficiency	[12]
Hep-2	MPI	200 µg/mL	808	1.0	5	Significant cell death	[13]
Keratinocytes	PDA/IR820 NPs	-	NIR	-	-	52% killed	[14]

**Table 3: In Vivo Photothermal Therapy Parameters and Efficacy**

Tumor Model	Formula tion	IR-820 Dose	Laser Wavele ngth (nm)	Laser Power Density (W/cm <sup>2</sup> )	Irradiati on Time (min)	Outcom e	Referen ce
Subcutan eous Bladder Tumor	IR-820	2 mg/mL, 100 µL	793	2.0	10	Significa nt tumor inhibition/ eradication	[8]
TNBC Xenograft	IR-820-PLGA NPs	350 µM (IV)	808	1.5	5	Significa nt tumor growth reduction	[15]

## Experimental Protocols

### Protocol 1: Preparation of IR-820 Loaded PLGA Nanoparticles

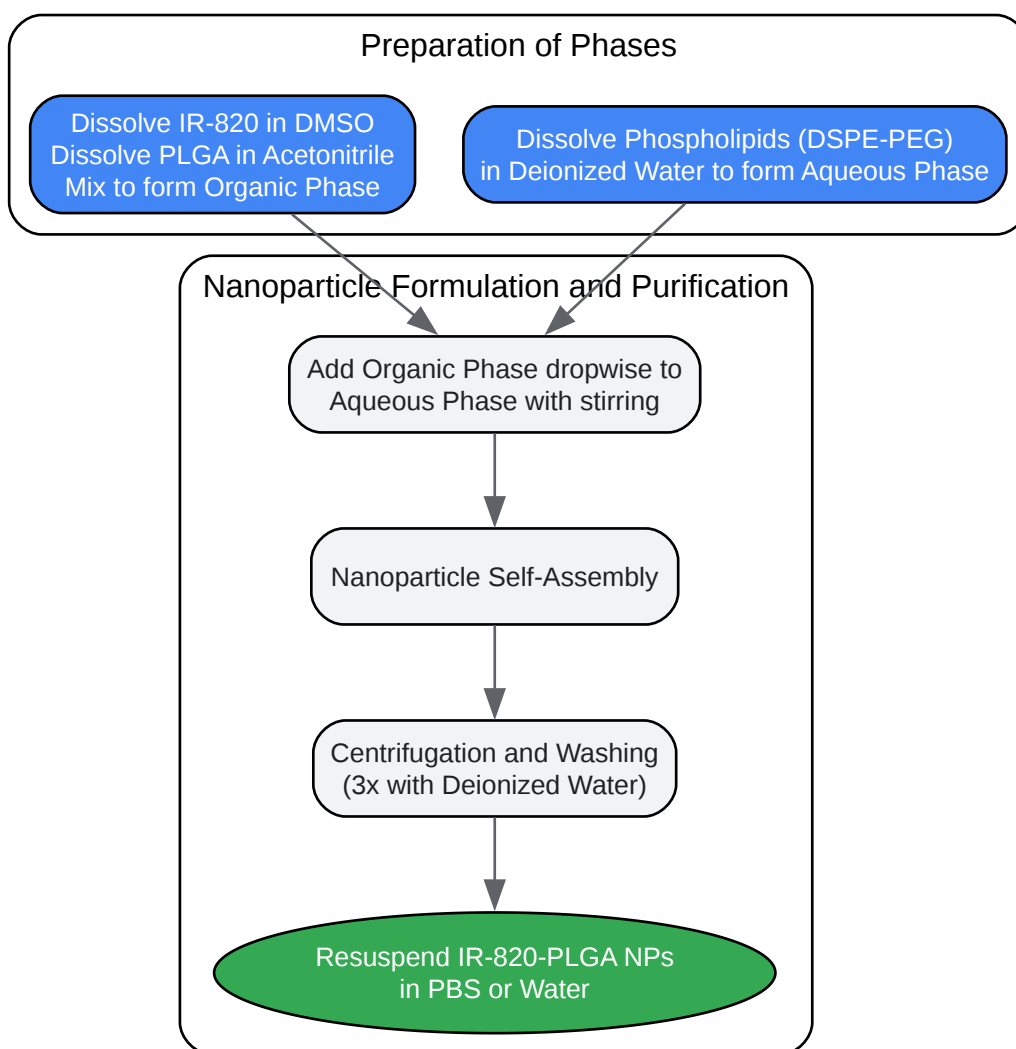
This protocol describes the synthesis of **IR-820** loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[3][5]

Materials:

- **IR-820** dye
- PLGA (Poly(lactic-co-glycolic acid))
- Acetonitrile
- Dimethyl sulfoxide (DMSO)
- Phospholipids (e.g., DSPE-PEG)
- Deionized water

## Procedure:

- Dissolve a calculated amount of **IR-820** in DMSO.
- Dissolve 1 mg of PLGA in acetonitrile.
- Physically adsorb the **IR-820** solution with the PLGA solution and adjust the final volume to 1 mL with acetonitrile.
- Prepare a phospholipid solution containing DSPE-PEG in deionized water.
- Add the organic phase (**IR-820** and PLGA in acetonitrile/DMSO) dropwise into the aqueous phospholipid solution under constant stirring.
- Allow the nanoparticles to self-assemble.
- Purify the nanoparticles by centrifugation and wash several times with deionized water to remove free dye and organic solvents.
- Resuspend the final **IR-820**-PLGA nanoparticles in PBS or deionized water for characterization and use.



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Caption: Workflow for **IR-820**-PLGA NP synthesis.

## Protocol 2: In Vitro Photothermal Therapy

This protocol outlines the procedure for evaluating the photothermal efficacy of **IR-820** formulations on cancer cell lines.<sup>[1][5]</sup>

Materials:

- Cancer cell line (e.g., MDA-MB-231, MCF-7)
- Cell culture medium and supplements

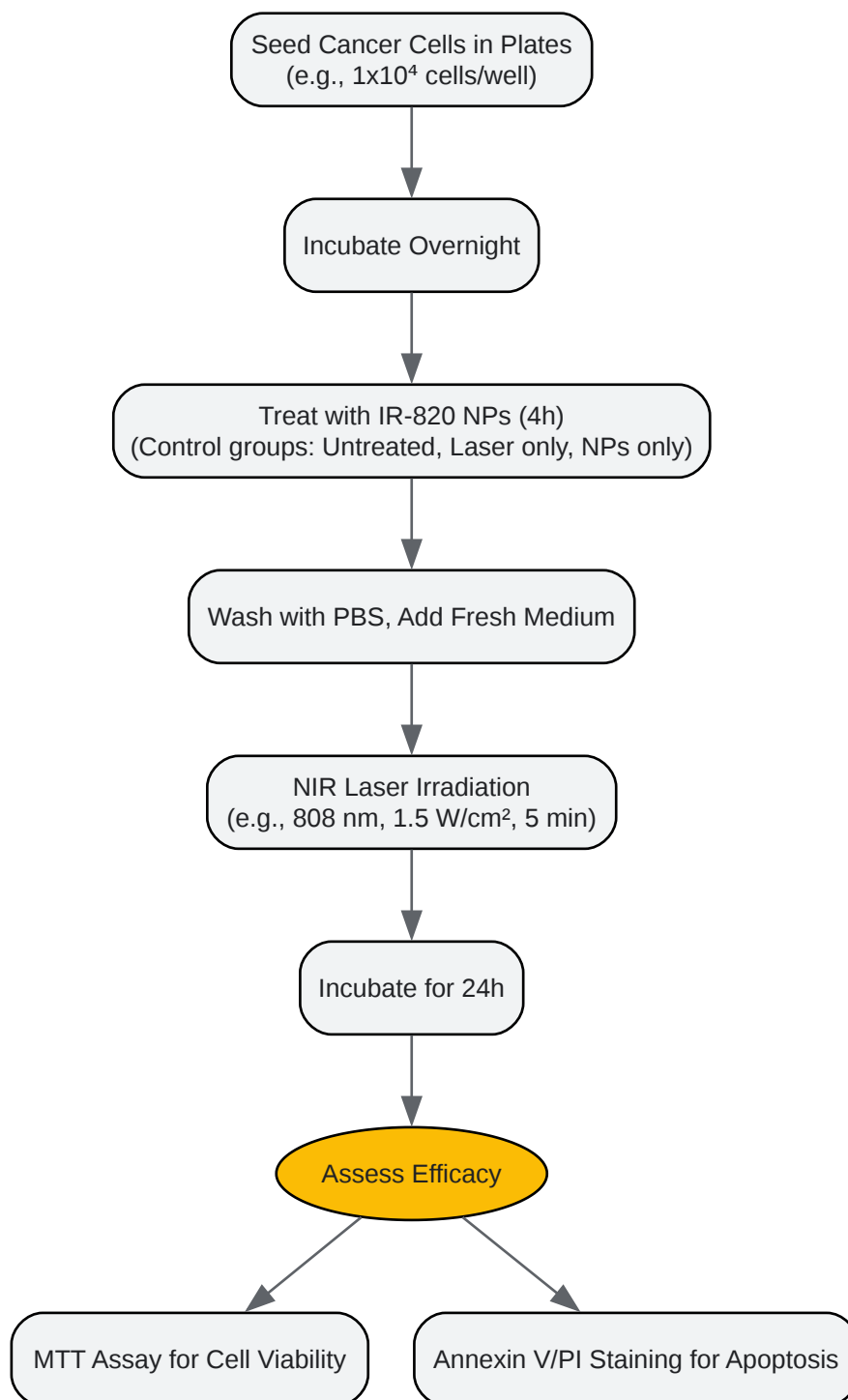


- **IR-820** or **IR-820** loaded nanoparticles
- Phosphate-buffered saline (PBS)
- 96-well or 24-well plates
- NIR Laser (e.g., 808 nm)
- Cytotoxicity assay kit (e.g., MTT)
- Apoptosis assay kit (e.g., Annexin V-FITC/PI)
- Flow cytometer
- Inverted fluorescence microscope

#### Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate (for MTT assay) or a 24-well plate (for apoptosis assay) at a density of  $1 \times 10^4$  to  $3 \times 10^4$  cells per well and incubate overnight.
- **Treatment:** Treat the cells with varying concentrations of **IR-820** loaded nanoparticles (e.g., 0-35  $\mu$ M of **IR-820** equivalent) for 4 hours.<sup>[1]</sup> Include control groups: no treatment, laser only, and nanoparticles only.
- **Washing:** After incubation, remove the treatment medium, wash the cells with PBS, and add fresh medium.
- **Irradiation:** Irradiate the designated wells with an 808 nm laser at a power density of 1.5-2.0 W/cm<sup>2</sup> for 5 minutes per well.<sup>[1]</sup>
- **Post-Irradiation Incubation:** Return the plates to the incubator for 24 hours.
- **Efficacy Assessment:**
  - **Cytotoxicity (MTT Assay):** Add MTT reagent to each well and incubate. Then, add solubilizing agent and measure the absorbance to determine cell viability.

- Apoptosis (Annexin V/PI Staining): Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the percentage of apoptotic and necrotic cells using a flow cytometer.[4]



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Caption: Workflow for in vitro PTT experiments.

## Protocol 3: In Vivo Photothermal Therapy in a Subcutaneous Tumor Model

This protocol details the procedure for assessing the anti-tumor efficacy of **IR-820** guided PTT in a murine xenograft model.[8]

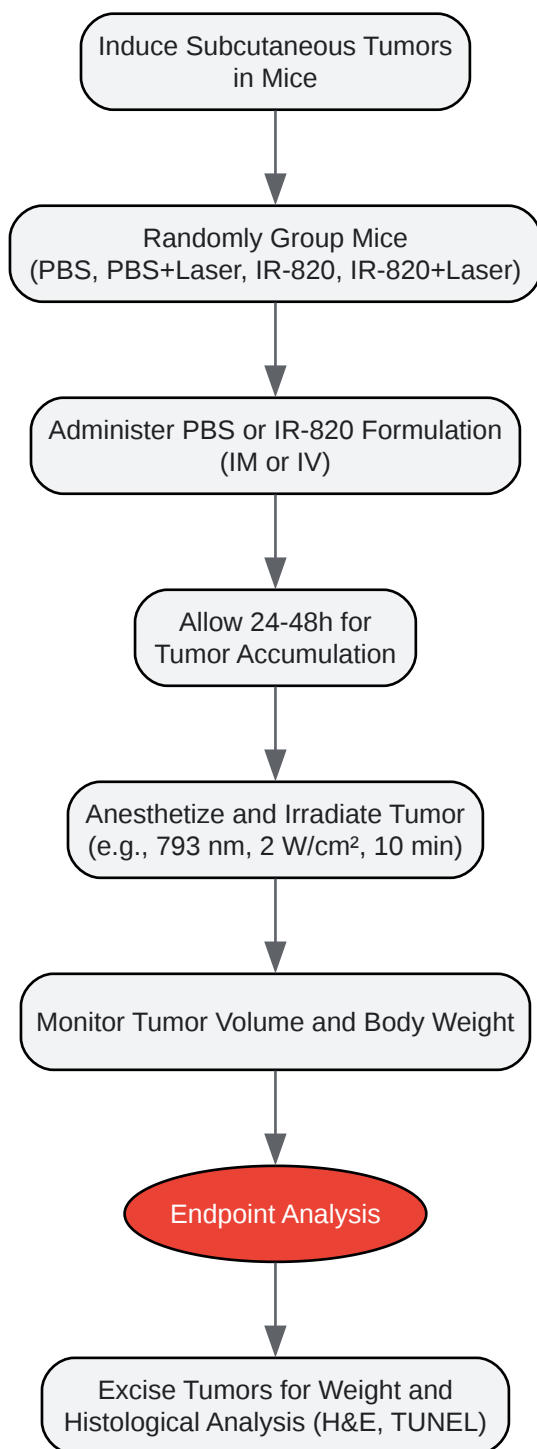
Materials:

- Female nude mice (4-6 weeks old)
- Cancer cell line for tumor induction
- **IR-820** solution or **IR-820** loaded nanoparticles
- PBS (for control group)
- NIR Laser (e.g., 793 nm) with a fiber optic cable
- Infrared (IR) thermal camera
- Calipers for tumor measurement
- Anesthesia

Procedure:

- Tumor Model Establishment: Subcutaneously inject  $1 \times 10^6$  cancer cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 100-120 mm<sup>3</sup>.
- Grouping and Administration: Randomly divide the mice into four groups (n=5 per group):
  - Group 1: PBS (intramuscular or intravenous injection)
  - Group 2: PBS + Laser
  - Group 3: **IR-820** formulation

- Group 4: **IR-820** formulation + Laser
- Injection: Administer either PBS (100  $\mu$ L) or the **IR-820** formulation (e.g., 2 mg/mL, 100  $\mu$ L) via intramuscular or intravenous injection.
- Tumor Accumulation: Allow the agent to accumulate at the tumor site. The optimal time for irradiation is typically 24-48 hours post-injection, which can be confirmed by in vivo imaging if the nanoparticle is fluorescent.[8]
- Anesthesia and Irradiation: Anesthetize the mice in the laser treatment groups. Irradiate the tumor site with a 793 nm laser at a power density of 2 W/cm<sup>2</sup> for 10 minutes.[8]
- Temperature Monitoring: Monitor the temperature at the tumor surface during irradiation using an IR thermal camera.
- Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days for a period of approximately 16 days. Tumor volume can be calculated as (length  $\times$  width<sup>2</sup>)/2.
- Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and histological analysis (e.g., H&E and TUNEL staining) to assess tissue damage and apoptosis.



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Caption: Workflow for in vivo PTT experiments.

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